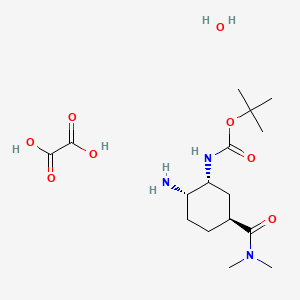
tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (TBDH) is a chemically synthesized compound that is widely used in scientific research and laboratory experiments. It is a fluorinated carboxylic acid hydrazide which is a derivative of benzoyl hydrazine. TBDH has a wide range of applications due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
Larvicidal Activity and Insect Growth Regulation
Research has shown that derivatives of tert-Butyl hydrazinecarboxylate compounds, such as those studied by Oikawa et al. (1994), have significant larvicidal activity against agricultural pests like the rice stem borer (Chilo suppressalis). The study highlighted the importance of hydrophobicity and the specific position of substituents on the benzene rings for enhancing larvicidal efficacy. This indicates the potential application of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate derivatives in developing new insecticides with targeted properties (Oikawa et al., 1994).
Fluorescent Sensing for Metal Ions
Formica et al. (2018) synthesized hydroxypyrazole-based ligands, closely related to tert-Butyl hydrazinecarboxylate derivatives, demonstrating their ability to act as fluorescent sensors for Zn(II) ions. This work showcases the potential of such compounds in the development of sensitive, selective chemical sensors for environmental and biological applications (Formica et al., 2018).
Synthesis and Chemical Properties
The synthesis and evaluation of novel compounds for their insecticidal properties have been a focus, as demonstrated by Mao et al. (2004). They synthesized N-oxalyl derivatives of tebufenozide, including tert-Butyl hydrazinecarboxylate derivatives, to test for larvicidal activities. This research contributes to the understanding of the structure-activity relationship in designing effective insecticides (Mao et al., 2004).
Material Science Applications
In material science, this compound derivatives have been explored for the synthesis of novel polymers and materials. Iminov et al. (2015) discussed the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, illustrating the compound's relevance in developing new materials with potential applications in various industries (Iminov et al., 2015).
Catalysts for Oxidation Reactions
The work by Sutradhar et al. (2016) on iron(III) and cobalt(III) complexes with aroylhydrazone ligands, which relate to tert-Butyl hydrazinecarboxylate derivatives, showcases their application as catalysts for the oxidation of alcohols. This opens avenues for their use in organic synthesis and industrial processes (Sutradhar et al., 2016).
Propiedades
IUPAC Name |
tert-butyl N-[(2,5-difluorobenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O3/c1-12(2,3)19-11(18)16-15-10(17)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCXRVVAHZZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=C(C=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182674 |
Source


|
| Record name | 1,1-Dimethylethyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1079843-62-1 |
Source


|
| Record name | 1,1-Dimethylethyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079843-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)


![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)







![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/no-structure.png)

